2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone
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Overview
Description
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of imidazobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazobenzimidazole core: This can be achieved through the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of the nitrophenyl group: This step may involve nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Final coupling reaction: The final step involves coupling the imidazobenzimidazole core with the nitrophenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation products: Oxidized derivatives of the benzimidazole ring.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Substituted derivatives at the nitrophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It may exhibit antimicrobial properties, useful in the development of new antibiotics.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Diagnostics: It may be used in diagnostic assays due to its specific binding properties.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It may be used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-METHOXYPHENYL)-1-ETHANONE
- 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-CHLOROPHENYL)-1-ETHANONE
Uniqueness
The presence of the nitrophenyl group in 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C17H14N4O3 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H14N4O3/c22-16(12-5-7-13(8-6-12)21(23)24)11-20-15-4-2-1-3-14(15)19-10-9-18-17(19)20/h1-8H,9-11H2 |
InChI Key |
OBCNXSRJTXSESI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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